Structural Uniqueness: Unsubstituted Pyrazole vs. Methyl-Substituted Analogs Affects Steric Bulk and Hydrogen-Bonding Capacity
The target compound bears an unsubstituted 1H-pyrazole (C₃H₃N₂) at the pyrimidine 2-position, whereas the closest cataloged analog, N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide (CAS 1421527-78-7), carries three methyl groups on the pyrazole ring . The unsubstituted pyrazole has a calculated topological polar surface area (TPSA) contribution of ~30 Ų and can act as both a hydrogen-bond donor (N-H) and acceptor, whereas the trimethyl analog has no H-bond donor capacity and an increased TPSA contribution of ~35 Ų due to added carbon atoms . This difference is expected to alter binding to kinase hinge regions that require a specific H-bond donor/acceptor pattern [1].
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1 (pyrazole N-H); TPSA ≈ 30 Ų (pyrazole contribution) |
| Comparator Or Baseline | CAS 1421527-78-7 (trimethyl-pyrazole analog): HBD = 0; TPSA ≈ 35 Ų (pyrazole contribution) |
| Quantified Difference | ΔHBD = 1; ΔTPSA ≈ -5 Ų |
| Conditions | Calculated from SMILES structures; no experimental binding data available for direct comparison. |
Why This Matters
A hydrogen-bond donor on the heterocycle can anchor the inhibitor to the kinase hinge backbone, potentially improving binding affinity and selectivity compared to methyl-substituted analogs that rely solely on hydrophobic contacts.
- [1] Bristol-Myers Squibb Company. Heteroaryl Substituted Nicotinamide Compounds. WO2015103453A1, published 2015-07-09. [Class-level inference: heteroaryl identity dictates hinge-binding mode.] View Source
